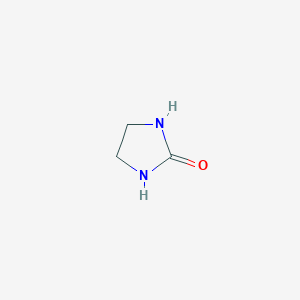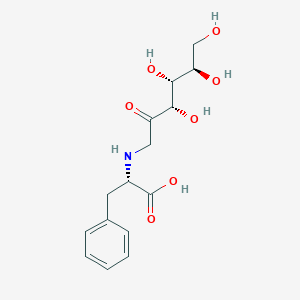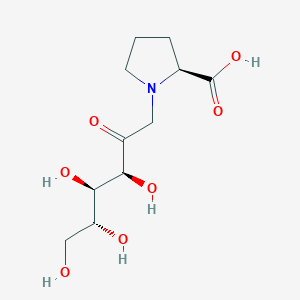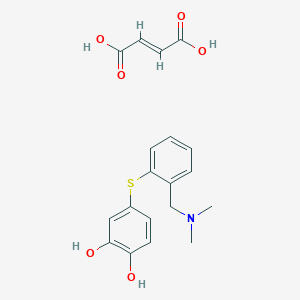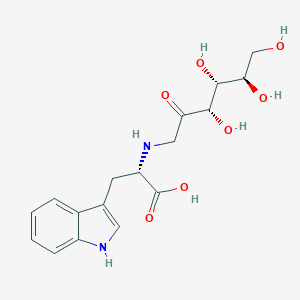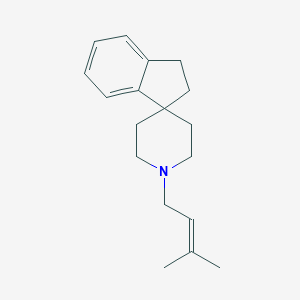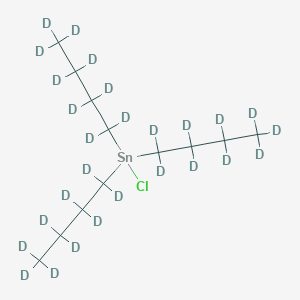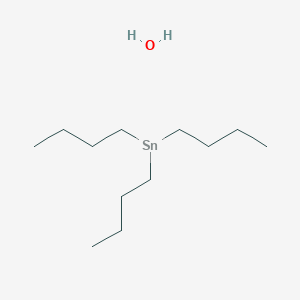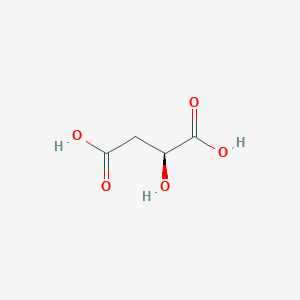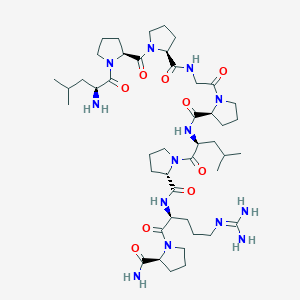
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide, also known as LPPGPLPR, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a member of the proline-rich peptide family and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is not fully understood. However, studies have suggested that it acts by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines.
生化和生理效应
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to have various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can inhibit the growth of biofilms formed by bacteria, making it a potential treatment for bacterial infections. Furthermore, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide in lab experiments is its stability. It is resistant to proteolytic degradation, making it suitable for in vitro and in vivo studies. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is relatively easy to synthesize using SPPS, making it readily available for research purposes. However, one of the limitations of using Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is its potential toxicity. Studies have shown that Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can induce cytotoxicity in mammalian cells at high concentrations.
未来方向
There are several future directions for the research on Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide. One potential direction is to investigate its potential as a treatment for bacterial infections. Additionally, further studies are needed to understand the mechanism of action of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide and its potential as a treatment for cancer and inflammatory diseases. Furthermore, the development of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide analogs with improved efficacy and reduced toxicity is an area of interest for future research.
Conclusion
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is a proline-rich peptide that exhibits various biochemical and physiological effects. It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent. The synthesis of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide using SPPS is relatively easy, and the peptide is stable, making it suitable for lab experiments. However, its potential toxicity is a limitation that needs to be addressed. Future research on Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide should focus on investigating its potential as a treatment for bacterial infections, cancer, and inflammatory diseases, as well as developing analogs with improved efficacy and reduced toxicity.
合成方法
The synthesis of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC). The purity and identity of the peptide are confirmed using mass spectrometry.
科学研究应用
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to have anti-inflammatory properties and can reduce inflammation in various animal models.
属性
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H75N13O9/c1-26(2)23-28(46)41(64)58-22-10-16-35(58)44(67)57-21-8-13-32(57)38(61)51-25-36(59)54-18-7-14-33(54)39(62)53-30(24-27(3)4)43(66)56-20-9-15-34(56)40(63)52-29(11-5-17-50-45(48)49)42(65)55-19-6-12-31(55)37(47)60/h26-35H,5-25,46H2,1-4H3,(H2,47,60)(H,51,61)(H,52,63)(H,53,62)(H4,48,49,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQBWZUMARNEF-DZCXQCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75N13O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |
CAS RN |
145523-59-7 |
Source


|
| Record name | Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145523597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

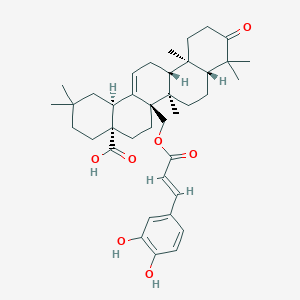
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
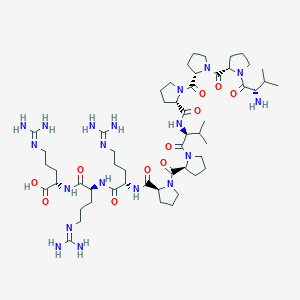
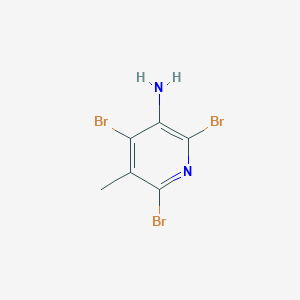
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
